22,23-Didehydro Selamectin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

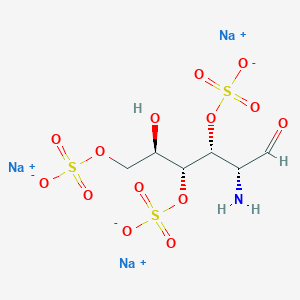

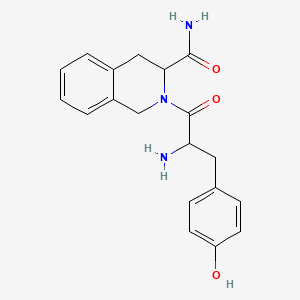

22,23-Didehydro Selamectin, also known as Avermectin A1a, is an impurity of Selamectin . Selamectin is a topical parasiticide and antihelminthic used on dogs and cats . The molecular formula of this compound is C43 H61 N O11 and it has a molecular weight of 767.94 .

Synthesis Analysis

The synthesis process of Selamectin, which this compound is an impurity of, has been described in patents . The process involves using doramectin as a starting material, and obtaining selamectin via hydrogenation, oxidation, oximation, and desugaring .Molecular Structure Analysis

The molecular formula of this compound is C43 H61 N O11 . This indicates that it contains 43 carbon atoms, 61 hydrogen atoms, 1 nitrogen atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis

This compound has a melting point of >184°C (dec.) and a predicted boiling point of 918.0±65.0 °C . It has a predicted density of 1.35±0.1 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a color ranging from white to light green .Safety and Hazards

22,23-Didehydro Selamectin is intended to be used only for scientific research and development and is not for use in humans or animals . In case of exposure, it is recommended to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 22,23-Didehydro Selamectin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Selamectin", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Selamectin is reacted with sodium hydride in anhydrous acetone to form the corresponding sodium salt.", "Bromine is added to the reaction mixture to form the bromo derivative.", "The bromo derivative is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with methanol to form the methanesulfonate salt.", "The methanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with ethanol to form the ethanesulfonate salt.", "The ethanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with diethyl ether to form the diethyl ether solvate." ] } | |

Numéro CAS |

165108-09-8 |

Formule moléculaire |

C₄₃H₆₁NO₁₁ |

Poids moléculaire |

767.94 |

Synonymes |

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)